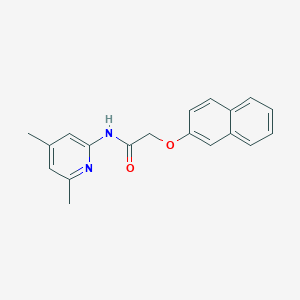
1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique structure and properties, which make it a promising candidate for a wide range of research studies. In
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and yield. This makes it easy to obtain and work with in the lab. Additionally, its unique structure and properties make it a promising candidate for a wide range of research studies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the further investigation of its antitumor properties and its potential use in cancer treatment. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research could also explore its potential use in the treatment of viral and bacterial infections. Overall, the unique properties of this compound make it a promising candidate for a wide range of scientific research studies.
Synthesis Methods
The synthesis of 1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of cyclohexanone, 2,4,5-trimethoxybenzaldehyde, and barbituric acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The yield of the synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.
Scientific Research Applications
1-cyclohexyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
(5E)-1-cyclohexyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-26-15-11-17(28-3)16(27-2)10-12(15)9-14-18(23)21-20(25)22(19(14)24)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,21,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIINEQHBBHPKY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6074307.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6074315.png)
![ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074324.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074335.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)

![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6074373.png)

![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
